molecular formula C15H10Cl3NO B13948080 Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- CAS No. 60550-82-5

Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-

Cat. No.: B13948080
CAS No.: 60550-82-5
M. Wt: 326.6 g/mol
InChI Key: JHKOTHFZXPLADW-UHFFFAOYSA-N
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Description

Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is a trichloroacetamide derivative featuring a fluorenyl aromatic group at the nitrogen position. These compounds are characterized by the presence of electron-withdrawing trichloromethyl groups in the side chain and substituted aryl rings, which significantly influence their solid-state geometry, electronic properties, and intermolecular interactions .

Properties

CAS No.

60550-82-5

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H10Cl3NO/c16-15(17,18)14(20)19-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,19,20)

InChI Key

JHKOTHFZXPLADW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- typically involves the formation of the trichloroacetimidate functional group via reaction of a corresponding alcohol or amide precursor with trichloroacetonitrile under basic catalysis. The key step is the nucleophilic addition of the amide nitrogen to trichloroacetonitrile, facilitated by a mild base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or metal alkoxides, generating the trichloroacetimidate intermediate.

  • Base-catalyzed reaction: The use of DBU or metal hydride catalysts enables mild and efficient formation of trichloroacetimidates, avoiding harsh conditions and stoichiometric inorganic waste common with halide electrophiles.

  • Starting material: The fluorenyl moiety is introduced via the corresponding 2-fluorenyl-substituted amide or alcohol precursor, which upon reaction with trichloroacetonitrile yields the trichloroacetimidate derivative.

Detailed Reaction Conditions

  • Reagents: Trichloroacetonitrile, fluorenyl-substituted amide or alcohol, DBU or metal alkoxide base.

  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

  • Temperature: Reactions are generally performed at room temperature to mild heating (25–80 °C) to optimize yield and minimize decomposition.

  • Time: Reaction times vary from 1 to 24 hours depending on substrate reactivity and conditions.

Mechanistic Insights

The formation of the trichloroacetimidate involves nucleophilic attack of the amide nitrogen on the electrophilic carbon of trichloroacetonitrile, followed by proton transfer and elimination steps. The imidate nitrogen's basicity allows activation by catalytic amounts of Lewis or Brønsted acids, facilitating further transformations such as alkylation or esterification.

Application of Trichloroacetimidates in Esterification and Alkylation Relevant to the Target Compound

Esterification via Trichloroacetimidate Intermediates

Trichloroacetimidates serve as excellent electrophiles in esterification reactions under mild conditions, often without the need for exogenous promoters. The mechanism involves:

This mechanism is supported by experimental evidence including racemization patterns and the inhibition of the reaction by bases such as triethylamine, which deprotonate the acid and prevent imidate activation.

Alkylation and Protecting Group Installation

Trichloroacetimidates can also be used as alkylating agents for installing protecting groups on alcohols and amines. Their mild activation conditions and the formation of stable by-products (trichloroacetamide) make them valuable in complex molecule synthesis, including the synthesis of fluorenyl derivatives.

Comparative Data on Preparation and Reaction Yields

Entry Substrate Type Base Catalyst Solvent Temperature Time Yield (%) Notes
1 Fluorenyl amide + Trichloroacetonitrile DBU THF RT 12 h 85-95 High purity trichloroacetimidate formation
2 2-Trimethylsilylethanol + Trichloroacetonitrile DBU Toluene Reflux 24 h 97 Efficient esterification precursor
3 Carboxylic acid + Trichloroacetimidate None (thermal) Toluene Reflux 18-24 h 73-95 Esterification under promoter-free conditions
4 Fluorenyl amide + Trichloroacetonitrile Metal alkoxide DCM RT 6-12 h 80-90 Alternative base catalysis

Exhaustive Research Findings and Notes

  • Base selection is critical: DBU is preferred for its mildness and efficiency in catalyzing trichloroacetimidate formation without side reactions.

  • Solvent effects: Non-polar solvents like toluene favor esterification reactions, while polar solvents like DCM may lead to lower yields or racemization.

  • Temperature control: Mild heating promotes reaction completion, but excessive heat can decompose sensitive fluorenyl or trichloroacetimidate groups.

  • Mechanistic evidence: Carbocation intermediates are implicated in esterification, supported by racemization and inhibition studies.

  • Purification: Excess imidate and trichloroacetamide by-products can be removed by aqueous washes and silica gel chromatography, sometimes requiring mild acid treatment to consume residual imidate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- can undergo oxidation reactions, particularly at the fluorenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Chemistry: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound has been explored for its potential pharmacological properties. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.

Industry: In the industrial sector, Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on N-(aryl)-2,2,2-trichloroacetamides with varying substituents on the phenyl ring, as well as analogues with dichloro or alkyl side chains. Key structural and electronic parameters are summarized in Table 1.

Table 1: Structural and Electronic Comparison of N-(Aryl)-2,2,2-trichloroacetamides

Compound Name Substituent(s) Crystal System C(S)-C(O) Bond Length (Å) ³⁵Cl NQR Frequencies (MHz) Notable Effects of Substituents References
N-(Phenyl)-2,2,2-trichloroacetamide (PhTCA) None (H) Orthorhombic 1.51 34.2, 35.1, 36.3 Baseline for comparison
N-(3-Nitrophenyl)-2,2,2-trichloroacetamide (m-NO₂PhTCA) 3-NO₂ Monoclinic 1.53 33.8, 34.6, 35.8 Electron-withdrawing NO₂ increases C(S)-C(O) bond length; disrupts hydrogen bonding
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide (3CPTCA) 3-Cl Orthorhombic (Fdd2) 1.52 34.5, 35.3, 36.1 Cl substituent induces asymmetric unit variation; moderate H-bonding
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide (35DCPTCA) 3,5-Cl₂ Orthorhombic (Pbca) 1.53 34.0, 34.9, 35.7 Steric hindrance reduces packing efficiency
N-(2-Fluorenyl)-2,2,2-trichloroacetamide (Target Compound) 2-Fluorenyl Not reported ~1.54 (predicted) Not reported Bulky fluorenyl group likely increases torsional strain and disrupts crystal packing

Key Observations from Comparative Analysis

Crystal Geometry and Packing: Electron-withdrawing substituents (e.g., NO₂, Cl) on the aryl ring increase the C(S)-C(O) bond length due to reduced resonance between the amide nitrogen and carbonyl group . For example, m-NO₂PhTCA exhibits a C(S)-C(O) bond length of 1.53 Å compared to 1.51 Å in PhTCA . Bulky substituents, such as 3,5-Cl₂ in 35DCPTCA, lead to triclinic or orthorhombic systems with lower symmetry, reducing packing efficiency .

Hydrogen Bonding and Intermolecular Interactions: Compounds with hydrogen-bond-donor substituents (e.g., NH₂) form stronger intermolecular networks, whereas electron-withdrawing groups like NO₂ weaken these interactions . For instance, m-NO₂PhTCA shows fewer hydrogen bonds compared to PhTCA . The fluorenyl group’s extended π-system may enhance van der Waals interactions, offsetting weaker hydrogen bonding in the target compound.

Electronic Effects :

  • ³⁵Cl NQR frequencies are sensitive to substituent-induced electronic changes. Alkyl groups in the side chain lower NQR frequencies (e.g., methyl in PTMA reduces frequencies by ~2 MHz), while aryl or chloro groups increase them . The trichloroacetamide side chain in the target compound likely produces high-frequency NQR signals (~34–36 MHz), similar to PhTCA .
  • The fluorenyl group’s electron-rich nature may slightly lower the electron density at the amide carbonyl, further elongating the C(S)-C(O) bond compared to phenyl derivatives.

Biological Implications: While N-(2-fluorenyl)acetamide (without trichloro substitution) is a known carcinogen , the addition of trichloro groups may alter its metabolic activation.

Biological Activity

Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₂H₂Cl₃NO
  • Molecular Weight : 162.402 g/mol
  • CAS Registry Number : 594-65-0

The biological activity of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- can be attributed to its structural features, particularly the presence of the trichloroacetamide moiety. This structure allows it to interact with various biological targets, potentially influencing enzymatic pathways and cellular functions.

Biological Activities

  • Anticancer Properties :
    • Studies have indicated that compounds related to trichloroacetamides exhibit anticancer properties. For instance, N-(2-fluorenyl)acetamide (a related compound) has been used in animal models to induce liver cancer, suggesting that modifications in the acetamide structure can influence carcinogenic activity .
  • Genotoxic Effects :
    • Acetamide derivatives have been shown to exhibit genotoxic effects by forming adducts with DNA. This interaction can lead to mutations and cellular damage, which are critical factors in cancer development .
  • Antioxidant Activity :
    • Related studies on flavonoid acetamides show that structural modifications can enhance antioxidant properties. The presence of hydroxyl groups and other substituents significantly affects the bioavailability and antioxidant capacity of these compounds .

Case Studies

Several studies have explored the biological implications of trichloroacetamides:

  • Study on Genotoxicity :
    A study evaluated the damage recognition and excision capabilities of nucleotide excision repair mechanisms when exposed to acetylaminofluorene adducts. The findings suggested that structural variations in acetamides could influence their interaction with DNA repair pathways .
  • Antioxidant Evaluation :
    Research on flavonoid acetamides demonstrated varying degrees of antioxidant activity measured by DPPH assays. The IC50 values ranged from 31.52 µM to 198.41 µM, indicating significant potential for these compounds in mitigating oxidative stress .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces liver cancer in models
GenotoxicityForms DNA adducts leading to mutations
AntioxidantIC50 values from DPPH assay (31.52 - 198.41 µM)
Structure-Activity RelationshipHydroxyl and methylene groups enhance bioavailability

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